1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine is a heterocyclic compound that features a unique structure combining pyrrole and thiatriazine rings
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a pyrrole derivative with a thiatriazine precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the synthesis process to make it more efficient and cost-effective .
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key signaling pathways related to cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine can be compared with other similar heterocyclic compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: Known for its potent activity against fibroblast growth factor receptors, making it a promising candidate for cancer therapy.
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione:
2,4H-Pyrrolo[1,2-][1,2,4,6]thiatriazine:
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
745828-37-9 |
---|---|
Molekularformel |
C5H5N3S |
Molekulargewicht |
139.18 g/mol |
IUPAC-Name |
1H-pyrrolo[2,1-c][1,2,4,6]thiatriazine |
InChI |
InChI=1S/C5H5N3S/c1-2-5-7-9-6-4-8(5)3-1/h1-4,7H |
InChI-Schlüssel |
IOYSXSZJSULQJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=NSNC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.